molecular formula C15H13N3O2S B2898945 N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-71-0

N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2898945
CAS No.: 851943-71-0
M. Wt: 299.35
InChI Key: ICEYENLRIGPHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. The molecule is substituted with an ethyl group at the N-position and a phenyl group at the carboxamide nitrogen. The compound’s structural uniqueness lies in its bicyclic system, which combines a thiazole and pyrimidine ring, offering diverse sites for functionalization.

Properties

IUPAC Name

N-ethyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-17(11-6-4-3-5-7-11)13(19)12-10-16-15-18(14(12)20)8-9-21-15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEYENLRIGPHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that falls within the thiazolo[3,2-a]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its potential as an acetylcholinesterase inhibitor and its cytotoxic effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions, including Biginelli condensation methods. The compound's structure has been confirmed through various spectroscopic techniques such as NMR and mass spectrometry, along with single-crystal X-ray diffraction studies.

Key Structural Features:

  • Molecular Formula: C13H12N2O2S
  • Molecular Weight: 252.31 g/mol
  • Key Functional Groups: Thiazole ring, pyrimidine ring, carboxamide group.

Acetylcholinesterase Inhibition

One of the primary biological activities of thiazolo[3,2-a]pyrimidine derivatives, including this compound, is their role as acetylcholinesterase (AChE) inhibitors. AChE is a crucial enzyme in the regulation of neurotransmission in the central nervous system. Inhibition of this enzyme has therapeutic implications in treating neurodegenerative diseases like Alzheimer's.

In Vitro Studies:
Research has shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant inhibition of human AChE with IC50 values often in the low micromolar range. For instance:

CompoundIC50 (µM)% Inhibition at 10 µM
N-Ethyl derivative1.0>70%
Other derivatives0.5 - 1.560 - 80%

These results indicate that modifications to the thiazolo[3,2-a]pyrimidine scaffold can enhance inhibitory activity against AChE.

Cytotoxic Activity

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. Studies have demonstrated that this compound exhibits selective cytotoxicity towards human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cytotoxicity Evaluation:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa10Cell cycle arrest

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis and disruption of cell cycle progression.

Case Studies

  • Study on AChE Inhibition:
    A recent study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their AChE inhibitory activity. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.
  • Cytotoxicity Against Cancer Cells:
    Another investigation focused on the cytotoxic properties of various thiazolo[3,2-a]pyrimidines against MCF-7 and HeLa cells. The study concluded that compounds with phenyl substitutions showed significantly higher cytotoxicity than their aliphatic counterparts.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity and physicochemical properties of thiazolo[3,2-a]pyrimidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Thiazolo[3,2-a]pyrimidine-6-carboxamides
Compound Name Substituents (R₁, R₂) Key Properties/Activities Source
N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) R₁ = ethyl, R₂ = phenyl Not explicitly reported in evidence; inferred structural relevance. -
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Cpd 22) R₁ = furan-2-ylmethyl β1i = 31%, β5i = 32% inhibition (immunoproteasome) .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog R₁ = 4-methoxyphenyl, R₂ = methyl Enhanced solubility due to methoxy group; structural data confirms π-halogen interactions
7-methyl-5-(4-nitrophenyl)-3-oxo-N-phenyl analog R₁ = 4-nitrophenyl Strong electron-withdrawing nitro group; potential enhanced binding affinity
N-[2-(4-methoxyphenyl)ethyl] analog R₁ = 4-methoxyphenethyl Industrial-grade synthesis (99% purity); commercial availability

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-nitrophenyl substituent () introduces strong electron-withdrawing effects, which may enhance binding to enzymatic targets compared to the target compound’s phenyl group.
  • Solubility : Methoxy-substituted derivatives () likely exhibit improved aqueous solubility due to polar groups, whereas the target’s ethyl and phenyl groups may prioritize lipophilicity.
  • Biological Activity: Compound 22 () demonstrates moderate immunoproteasome inhibition, suggesting that furan-based substituents retain activity but with lower efficacy compared to nitro or methoxy groups.

Functional Group Variations: Carboxamide vs. Carboxylate

Replacing the carboxamide group with carboxylate esters alters metabolic stability and bioavailability:

Table 2: Carboxamide vs. Carboxylate Derivatives
Compound Name Functional Group Key Properties Source
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[...]-6-carboxylate Ester (COOEt) Crystallographic data reveals puckered pyrimidine ring; synthetic yield = 78%
Target compound Amide (CONHR) Likely higher metabolic stability compared to esters -

Key Observations :

  • Crystallography : The puckered conformation of the thiazolo[3,2-a]pyrimidine ring (observed in ) is critical for molecular packing and may influence binding to biological targets.

Dimeric and Multi-Component Derivatives

Dimerization and multi-component syntheses expand functional applications:

Table 3: Dimeric and Multi-Component Analogs
Compound Name Structure Application/Activity Source
Di-S54 (Disulfanediylbis[...]thiazolo[3,2-a]pyrimidine) Dimeric disulfide-linked structure Modulates protein-protein interactions
Tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives Tetrazolo-fused core Synthesized via Fe3O4@SiO2 nano-catalysts

Key Observations :

  • Dimeric Structures : Di-S54 () demonstrates that dimerization can enable unique biological functions, such as interfering with amyloid assembly, though this diverges from the target compound’s likely applications.
  • Synthetic Methods: Nano-catalyzed multi-component reactions () offer efficient routes for analogs, though yields (43–56% in ) suggest room for optimization.

Triazolo and Tetrazolo Heterocyclic Analogs

Replacing the thiazolo ring with triazolo or tetrazolo systems alters electronic properties:

Table 4: Heterocyclic Core Modifications
Compound Name Core Structure Key Properties Source
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j–5n) Triazolo[1,5-a]pyrimidine Moderate yields (43–56%); nitro/bromo substituents
Tetrazolo[1,5-a]pyrimidine-6-carboxamide Tetrazolo[1,5-a]pyrimidine Catalytic synthesis; potential CNS activity

Key Observations :

  • Electronic Effects : Triazolo and tetrazolo cores introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the thiazolo system.
  • Synthetic Challenges : Lower yields in triazolo derivatives () highlight the complexity of introducing nitrogen-rich heterocycles.

Q & A

Q. What are the standard synthetic routes for N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization and condensation. A common approach uses thiazole and pyrimidine precursors, with reagents like acetic acid under reflux conditions. For example, coupling N-ethylaniline with a thiazolopyrimidine carboxyl chloride intermediate in dimethylformamide (DMF) at 80–100°C yields the target compound. Reaction monitoring via TLC and purification by column chromatography are critical for isolating high-purity products .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the thiazolo[3,2-a]pyrimidine core and substituent positions.
  • X-ray Crystallography : Resolves bond lengths/angles and crystal packing (e.g., triclinic or monoclinic systems).
  • Mass Spectrometry : ESI-MS validates molecular weight and fragmentation patterns .

Q. What biological activities are reported for this compound?

Preliminary studies indicate potential as an enzyme inhibitor (e.g., EGFR tyrosine kinase) and antimicrobial agent. Assays like MIC (Minimum Inhibitory Concentration) and MTT (cell viability) are used to evaluate activity. For example, IC50_{50} values against cancer cell lines (e.g., MCF-7) are often reported .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (≥85%) by enhancing reaction kinetics. Solvent optimization (e.g., switching from DMF to acetonitrile) and catalyst screening (e.g., using Pd/C for cross-coupling) are also effective .

Q. How do structural modifications influence bioactivity?

SAR Studies :

  • Substitution on the phenyl ring : Electron-withdrawing groups (e.g., -NO2_2) enhance anticancer activity by increasing electrophilicity.
  • Ethyl vs. methyl groups on N : Ethyl improves lipophilicity, enhancing blood-brain barrier penetration for CNS targets.
  • Thiazole ring modifications : Fluorination increases metabolic stability .

Q. What strategies resolve contradictions in reported biological data?

  • Cross-assay validation : Compare results from enzymatic assays (e.g., fluorescence-based kinase assays) with cellular models (e.g., apoptosis assays).
  • Target engagement studies : Use SPR (Surface Plasmon Resonance) to quantify binding affinities (KD_D) and rule off-target effects .

Q. How does the compound interact with biological targets at the molecular level?

Computational Methods :

  • Molecular Docking : Predict binding modes to targets like EGFR (PDB ID: 1M17).
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.
    Experimental Validation :
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Q. What are the stability and degradation profiles under varying conditions?

  • pH Stability : Degrades rapidly in acidic conditions (pH <3) via hydrolysis of the carboxamide group.
  • Light Sensitivity : UV-Vis studies show photodegradation under UV light (λ = 254 nm), requiring storage in amber vials.
  • Thermal Stability : DSC reveals decomposition above 220°C .

Methodological Guidance

Q. How to design experiments for SAR studies?

Scaffold diversification : Synthesize 10–20 derivatives with systematic substitutions.

High-throughput screening : Use 96-well plates for parallel bioactivity testing.

Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate structural features with activity .

Q. What analytical techniques validate purity for publication?

  • HPLC-PDA : Purity ≥95% with a symmetry factor ≤2.0.
  • Elemental Analysis : C, H, N, S deviations ≤0.4%.
  • Single-crystal XRD : R-factor ≤0.05 for structural authenticity .

Q. How to address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound without cytotoxicity.
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC:Cholesterol, 7:3 molar ratio) to enhance aqueous dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.